![molecular formula C20H19N5O2 B2957634 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358888-62-6](/img/structure/B2957634.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a complex organic molecule known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a triazoloquinoxaline core, which is known for its diverse pharmacological activities.
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .
Mode of Action
The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA double helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can lead to the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of pro-oncogenic cell survival Bcl-2 protein . These changes can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The compound’s interaction with DNA and its impact on biochemical pathways can lead to significant molecular and cellular effects. Specifically, it can inhibit the growth of cancer cells, making it a potential anticancer agent . For instance, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .
Biochemische Analyse
Biochemical Properties
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has been found to interact with various biomolecules. It has been reported to intercalate DNA , suggesting that it may interact with enzymes and proteins involved in DNA replication and repair
Cellular Effects
The compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . It appears to influence cell function by interacting with DNA and potentially disrupting normal cellular processes. This could impact cell signaling pathways, gene expression, and cellular metabolism, although the specific pathways and processes affected are still being studied.
Molecular Mechanism
At the molecular level, this compound is believed to exert its effects through DNA intercalation This can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular changes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps, beginning with the formation of the triazoloquinoxaline ring system. This can be achieved through a cyclization reaction involving a quinoxaline derivative and a suitable azide. The incorporation of the isopropyl group and the subsequent formation of the oxo functional group requires carefully controlled conditions, typically involving selective oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow chemistry to ensure efficient and reproducible synthesis. Key steps would include high-pressure hydrogenation for the reduction processes and high-temperature cyclization reactions for the formation of the triazoloquinoxaline ring system.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the isopropyl group, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo functional group, potentially converting it to a hydroxyl group under mild conditions.
Common Reagents and Conditions: Oxidation reactions often employ reagents like hydrogen peroxide or sodium hypochlorite. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically require the presence of a strong base, such as sodium hydride, under an inert atmosphere.
Major Products: These reactions yield a variety of products, including hydroxyl derivatives from reduction, oxidized products with additional functional groups, and substituted triazoloquinoxalines from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigation into its bioactivity, particularly its potential as an inhibitor of specific enzymes.
Medicine: Potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Usage as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds:
Triazoloquinoxaline Derivatives: Other derivatives may lack the specific functional groups present in 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide, resulting in different bioactivities.
Quinoxaline Compounds: These lack the triazole ring, which significantly affects their pharmacological profile.
Isopropyl Functionalized Compounds: Compounds with similar isopropyl groups may exhibit different reactivity based on the presence of other functional groups.
Similar Compounds: Related compounds include other triazoloquinoxaline derivatives, quinoxaline-based molecules, and analogs with varying substituents that influence their chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13(2)18-22-23-19-20(27)24(15-10-6-7-11-16(15)25(18)19)12-17(26)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIGTMWQAHWSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(2-{5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2957551.png)
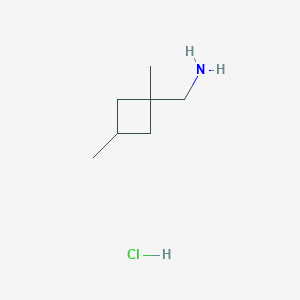
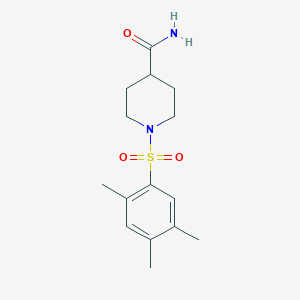
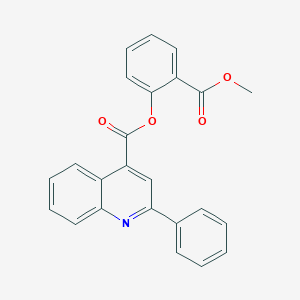
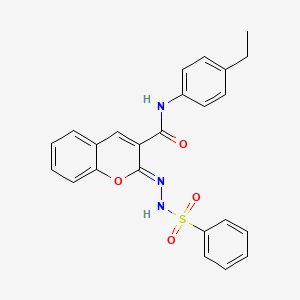
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/new.no-structure.jpg)
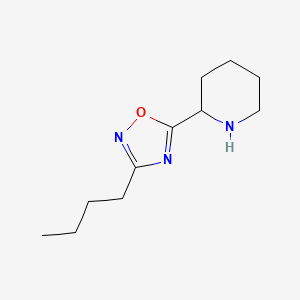
![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
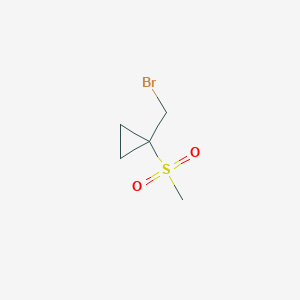
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
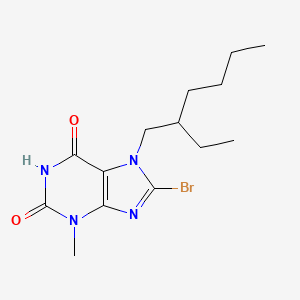
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)
